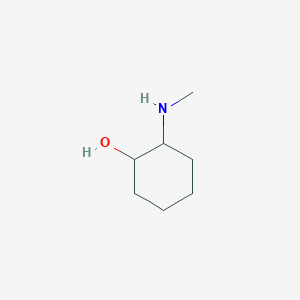

2-Methylamino-cyclohexanol

Overview

Description

2-Methylamino-cyclohexanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Methylamino-cyclohexanol consists of a cyclohexanol ring with a methylamino group attached . The InChI code for this compound is 1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 .Physical And Chemical Properties Analysis

2-Methylamino-cyclohexanol has a molecular weight of 129.2 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Optimization in Industrial Chemical Processes

The optimization of industrial chemical processes, specifically in the production of 2-methyl-cyclohexanol through the hydrogenation of o-cresol, employs genetic algorithms (GAs). This method overcomes challenges in optimizing complex, nonlinear systems, enhancing productivity and meeting environmental constraints (Rezende et al., 2008).

Kinetic Resolution in Membrane Reactors

Kinetic resolution of trans-2-methyl-1-cyclohexanol through lipase-catalyzed transesterification in a membrane reactor demonstrates significant progress. The study optimized conditions for catalysis, achieving high enantioselectivity and conversion, providing insights into the potential applications in stereo-selective synthesis and separation processes (Ceynowa & Rauchfleisz, 2001).

Selective Hydrogenation in Catalysis

Research highlights the use of Pd nanoparticles on mesoporous graphitic carbon nitride as a catalyst for the selective hydrogenation of phenol derivatives to cyclohexanone. This catalysis occurs under mild conditions, offering a highly effective method for producing key intermediates in the chemical industry (Wang et al., 2011).

Enantioselective Behavior in Homogeneous Hydrogenation Catalysts

The synthesis and enantioselective behavior of chiral trans- and cis-2-Methylamino cyclohexanols, transformed into O.N-bis(diphenylphosphino) derivatives, in Rh-based homogeneous hydrogenation catalysts, represents a significant development in asymmetric synthesis. This advancement offers insights into the design of efficient and enantioselective catalysts (Pracejus, G. Pracejus, & Costisella, 1987).

Synthesis of Ketamine and Related Analogues

The synthesis of ketamine and related analogues, including 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, has been a subject of increased research interest. These studies explore the synthetic pathways and potential applications of ketamine-like molecules in clinical and pharmaceutical research (Jose, Dimitrov, & Denny, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b in humans

Mode of Action

Cyclohexanol and its derivatives are known to have a camphor-like odor and are used in making soaps, insecticides, germicides, dry cleaning, and plasticizers .

Biochemical Pathways

Cyclohexanol, a related compound, is known to be involved in various biochemical pathways

Pharmacokinetics

It is known that cyclohexanol, a related compound, undergoes oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes

Result of Action

It is known that cyclohexanol and its derivatives have a camphor-like odor and are used in making soaps, insecticides, germicides, dry cleaning, and plasticizers

Action Environment

It is known that the properties of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

properties

IUPAC Name |

2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902924 | |

| Record name | NoName_3500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylamino-cyclohexanol | |

CAS RN |

20431-81-6 | |

| Record name | 20431-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

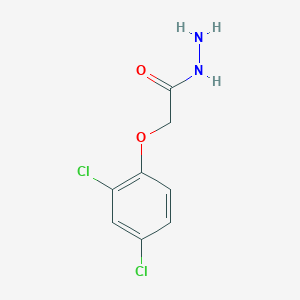

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

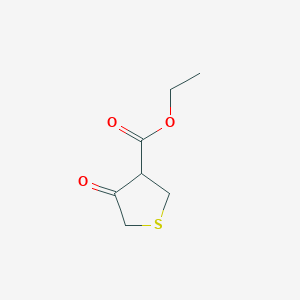

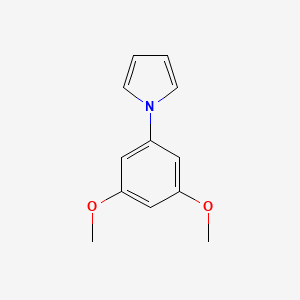

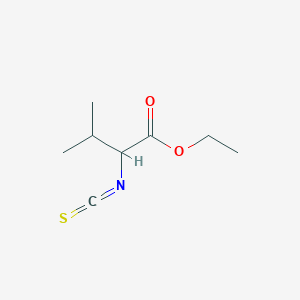

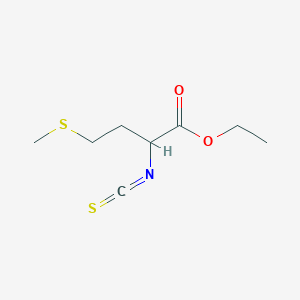

Feasible Synthetic Routes

Q & A

Q1: How does the chirality of 2-methylamino-cyclohexanol derivatives impact their use as ligands in rhodium-based hydrogenation catalysts?

A1: The research demonstrates that the chirality of 2-methylamino-cyclohexanol derivatives plays a crucial role in their effectiveness as ligands for enantioselective hydrogenation catalysts. The study synthesized O.N-bis(diphenylphosphino) derivatives (PONP) from enantiomerically pure trans- and cis-2-methylamino-cyclohexanol. These PONP ligands, when coordinated to rhodium(I), formed catalysts that exhibited significant enantioselectivity in the hydrogenation of dehydro-α-acylamino acids, achieving enantiomeric excesses (ee) of up to 97% []. This highlights how the specific spatial arrangement of the chiral centers in the PONP ligands derived from 2-methylamino-cyclohexanol dictates the stereochemical outcome of the hydrogenation reaction, favoring the formation of one enantiomer over the other.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)